REACTION_SMILES
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[C:16]([CH3:17])([CH3:18])([CH3:19])[O:20][C:21](=[O:22])[N:23]1[CH:24]([c:30]2[cH:31][cH:32][cH:33][cH:34][cH:35]2)[CH:25]([OH:29])[CH2:26][CH2:27][CH2:28]1.[CH3:1][S:2](=[O:3])[CH3:4].[CH3:5][N:6]([CH3:7])[CH2:8][CH2:9][CH2:10][N:11]=[C:12]=[N:13][CH2:14][CH3:15].[Cl:42][CH2:43][Cl:44].[cH:36]1[cH:37][cH:38][n:39][cH:40][cH:41]1>>[C:16]([CH3:17])([CH3:18])([CH3:19])[O:20][C:21](=[O:22])[N:23]1[CH:24]([c:30]2[cH:31][cH:32][cH:33][cH:34][cH:35]2)[C:25](=[O:29])[CH2:26][CH2:27][CH2:28]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCCC(O)C1c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN=C=NCCCN(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCCC(=O)C1c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |